3-amino-6-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Methylation: The methyl group is introduced at the 6-position using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indanones, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the indanone core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
3-amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the methyl group, affecting its chemical and biological properties.
6-methyl-2,3-dihydro-1H-inden-1-one: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological molecules.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-amino-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO/c1-6-2-3-7-8(4-6)10(12)5-9(7)11/h2-4,9H,5,11H2,1H3 |
InChI Key |
WEJAQURAFWIZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2=O)N |
Origin of Product |
United States |
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